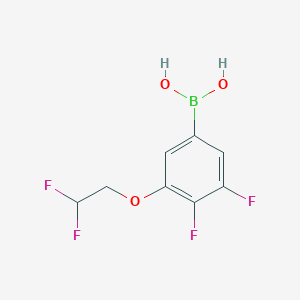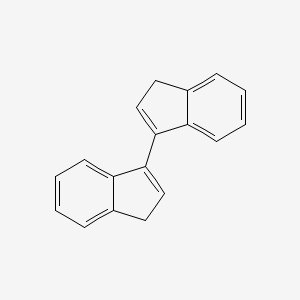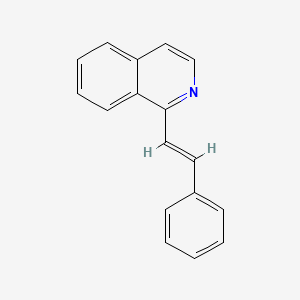
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid is a boronic acid derivative with significant potential in various scientific fields. This compound is characterized by the presence of difluoro-ethoxy and difluoro-benzene groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid typically involves the reaction of 3,4,5-trifluorophenol with 2,2-difluoroethanol in the presence of a base, followed by the introduction of a boronic acid group. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives and functionalized boronic acids, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential in developing enzyme inhibitors and probes for biological studies.
Medicine: Research is ongoing to investigate its role in drug discovery, particularly in designing boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of target proteins. This interaction is crucial in its role as an enzyme inhibitor and in other biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Difluoro-ethoxy)-4,5-diamino-benzoic acid
- 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid
Uniqueness
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid stands out due to its specific substitution pattern and the presence of both difluoro-ethoxy and difluoro-benzene groups. These structural features confer unique reactivity and properties, making it valuable in specialized applications compared to its analogs.
Propiedades
Número CAS |
936250-23-6 |
|---|---|
Fórmula molecular |
C8H7BF4O3 |
Peso molecular |
237.95 g/mol |
Nombre IUPAC |
[3-(2,2-difluoroethoxy)-4,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c10-5-1-4(9(14)15)2-6(8(5)13)16-3-7(11)12/h1-2,7,14-15H,3H2 |
Clave InChI |
YOWBSHPKPTTYFK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)F)F)OCC(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)
![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)

![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)

![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)



